molecular formula C7H4Cl2FNO B7988445 2-Chloro-6-fluorophenylchlorooxime

2-Chloro-6-fluorophenylchlorooxime

Cat. No.: B7988445
M. Wt: 208.01 g/mol
InChI Key: XQUJVGVNTYDLIG-YRNVUSSQSA-N
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Description

2-Chloro-6-fluorophenylchlorooxime is an organic compound with the molecular formula C7H4Cl2FNO It is a derivative of phenylchlorooxime, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorophenylchlorooxime typically involves the chlorination and fluorination of phenylchlorooxime. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the oxime derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorophenylchlorooxime undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to form amines.

    Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde or ketone.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylchlorooximes.

    Oxidation: Products include nitrile oxides.

    Reduction: Products include amines.

    Hydrolysis: Products include the corresponding aldehyde or ketone.

Scientific Research Applications

2-Chloro-6-fluorophenylchlorooxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorophenylchlorooxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Chloro-6-fluorophenylhydrazine
  • 2-Chloro-6-fluorophenylacetic acid

Comparison

2-Chloro-6-fluorophenylchlorooxime is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1E)-2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUJVGVNTYDLIG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N\O)/Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51088-25-6
Record name 2-CHLORO-6-FLUOROBENZALDCHLOROXIME
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